molecular formula C8H12N2O4 B2993792 (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid CAS No. 21282-16-6

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid

Cat. No.: B2993792
CAS No.: 21282-16-6
M. Wt: 200.194
InChI Key: YIJVJUARZXCJJP-UHNVWZDZSA-N
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Description

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid is a chiral compound with the molecular formula C8H12N2O4 . This chemically distinct molecule features a pyrrolidin-5-one ring system coupled with a propanoic acid moiety through a formamido linker, presenting a structurally interesting scaffold for pharmaceutical research and chemical biology studies. While specific biological activities and mechanisms of action for this exact compound require further research investigation, its molecular architecture suggests potential utility as a building block in organic synthesis, particularly for developing peptidomimetics and constrained peptide analogs. The defined stereochemistry at both chiral centers provides opportunities for stereoselective synthesis and structure-activity relationship studies. Researchers may employ this compound as a precursor for novel heterocyclic systems or as a molecular scaffold in drug discovery platforms. This product is intended for research purposes only by trained professionals and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should consult safety data sheets and implement appropriate handling procedures when working with this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O4/c1-4(8(13)14)9-7(12)5-2-3-6(11)10-5/h4-5H,2-3H2,1H3,(H,9,12)(H,10,11)(H,13,14)/t4-,5+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIJVJUARZXCJJP-UHNVWZDZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)O)NC(=O)[C@@H]1CCC(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This step involves the cyclization of a suitable precursor to form the pyrrolidinone ring.

    Amidation Reaction: The pyrrolidinone intermediate is then subjected to an amidation reaction with a formamido group.

    Chiral Resolution: The final step involves the resolution of the chiral centers to obtain the desired (2R, 2S) configuration.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield optimization. Techniques such as continuous flow synthesis and the use of biocatalysts may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in enzyme-substrate interactions and protein folding.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes. For example, the compound may act as an enzyme inhibitor or activator, influencing metabolic pathways and cellular functions.

Comparison with Similar Compounds

Structural Analogues with Pyrrolidone Moieties

(R)-2-(2-Oxopyrrolidin-1-yl)propanoic Acid
  • Structure: Differs in the attachment position of the pyrrolidone ring. Here, the nitrogen atom of the pyrrolidone is directly bonded to the propanoic acid backbone, forming a 1-yl linkage instead of a formamido bridge.
  • Configuration: The stereocenter at the propanoic acid α-carbon is R-configured, unlike the target compound’s (2R) configuration.
  • The direct pyrrolidin-1-yl linkage may alter metabolic stability compared to the target compound’s amide bond .
(2R)-2-[(2R,5S)-5-[(2S)-2-Hydroxybutyl]oxolan-2-yl]propanoic Acid
  • Structure : Contains an oxolane (tetrahydrofuran) ring instead of pyrrolidone, with a hydroxybutyl substituent.
  • Configuration : Multiple stereocenters (2R,5S in oxolane; 2S in hydroxybutyl) contribute to distinct conformational preferences.
  • Implications : The ether linkage and hydroxyl group enhance hydrophilicity but reduce rigidity compared to the pyrrolidone ring .

Amino Acid Derivatives with Heterocyclic Substituents

(Z)-2-((5-Benzylidene-4-oxo-4,5-dihydrothiazol-2-yl)amino)propanoic Acid
  • Structure: Features a thiazole ring fused with a benzylidene group. The amino group connects the heterocycle to the propanoic acid.
  • Activity : Demonstrated anti-cancer properties in screening studies, suggesting the thiazole ring enhances bioactivity through π-π interactions or metal coordination .
  • Comparison : The thiazole’s aromaticity contrasts with the pyrrolidone’s lactam, leading to differences in electronic properties and target selectivity.
(S)-2-(5-((3-(4-Nitrophenyl)-1H-pyrazol-4-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic Acid (13f)
  • Structure: Contains a pyrazole-thiazolidinone hybrid scaffold with a nitroaryl group.
  • Properties: The thioxothiazolidinone ring introduces sulfur-based reactivity, while the nitro group enhances electron-withdrawing effects.

Halogenated and Hydroxy-Substituted Propanoic Acids

(2R)-3-Chloro-2-hydroxypropanoic Acid
  • Structure: A simpler derivative with chlorine and hydroxyl groups on the propanoic acid backbone.
  • Comparison : Lacks the amide and pyrrolidone groups, resulting in reduced structural complexity and hydrogen-bonding capacity .
5-Chloronaproxen and 5-Bromonaproxen
  • Structure: Halogenated derivatives of naproxen, a nonsteroidal anti-inflammatory drug (NSAID).
  • Impact of Halogens: Chlorine and bromine substituents increase molecular weight and lipophilicity, altering pharmacokinetics (e.g., plasma half-life) compared to non-halogenated analogs .

Biological Activity

(2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid, also known by its CAS number 21282-16-6, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, particularly focusing on its anticancer and antimicrobial activities.

  • Molecular Formula : C₈H₁₂N₂O₄
  • Molecular Weight : 200.19 g/mol
  • CAS Number : 21282-16-6

Synthesis

The synthesis of this compound involves the formation of a pyrrolidine ring, which is crucial for its biological activity. The compound can be derived from various precursors through standard organic synthesis techniques, including amide formation and cyclization reactions.

Anticancer Activity

Recent studies have highlighted the anticancer properties of 5-oxopyrrolidine derivatives, which include the target compound. Research indicates that these derivatives exhibit potent cytotoxic effects against various cancer cell lines, including A549 human lung adenocarcinoma cells.

Key Findings :

  • Cytotoxicity : In vitro assays demonstrated that this compound showed a significant reduction in cell viability in A549 cells when treated with concentrations around 100 µM for 24 hours .
    CompoundIC50 (µM)Cell Line
    This compound~66% viabilityA549
    CisplatinStandardA549
  • Mechanism of Action : The mechanism appears to involve apoptosis induction and cell cycle arrest, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against multidrug-resistant pathogens.

Key Findings :

  • Pathogen Resistance : Studies have shown that derivatives of this compound are effective against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and carbapenem-resistant Enterobacteriaceae .
    PathogenMinimum Inhibitory Concentration (MIC)
    MRSA< 10 µg/mL
    K. pneumoniae< 20 µg/mL
  • Comparative Studies : The compound exhibited superior antimicrobial activity compared to traditional antibiotics, suggesting its potential as a novel therapeutic agent in treating resistant infections .

Case Studies

  • Study on Anticancer Properties : A study conducted on various 5-oxopyrrolidine derivatives revealed that those with free amino groups showed enhanced anticancer activity while maintaining lower toxicity towards non-cancerous cells . This highlights the importance of structural modifications in optimizing therapeutic efficacy.
  • Antimicrobial Efficacy Against MRSA : In a clinical setting, the application of this compound was tested against MRSA strains resistant to common treatments. The results indicated significant inhibition of bacterial growth, paving the way for potential clinical applications .

Q & A

Basic Questions

Q. What safety precautions are critical when handling (2R)-2-{[(2S)-5-oxopyrrolidin-2-yl]formamido}propanoic acid in laboratory settings?

  • Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection if ventilation is inadequate .
  • Ventilation: Conduct experiments in a fume hood or well-ventilated area to avoid inhalation exposure .
  • Spill Management: Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .
  • Storage: Store in a dry, sealed container at room temperature, away from incompatible materials (strong acids/bases, oxidizing agents) .

Q. Which spectroscopic methods are recommended for characterizing the purity and structure of this compound?

  • Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm stereochemistry and detect impurities. For example, the 5-oxopyrrolidin-2-yl group shows distinct carbonyl signals (~170-180 ppm in 13C^{13}C-NMR) .
  • High-Performance Liquid Chromatography (HPLC): Employ reverse-phase HPLC with UV detection (≥98% purity threshold) to quantify impurities. Reference standards (e.g., EP impurities) can aid peak identification .
  • Mass Spectrometry (MS): ESI-MS or MALDI-TOF validates molecular weight (expected: ~332.4 g/mol for related analogs) and fragmentation patterns .

Advanced Research Questions

Q. How can synthetic routes for this compound be optimized to minimize side reactions during amide bond formation?

  • Methodological Answer:

  • Coupling Agents: Use carbodiimides (e.g., DCC) with catalytic DMAP to activate the carboxylic acid. This reduces racemization risks compared to EDCl/HOBt .
  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reaction efficiency. Avoid THF due to poor solubility of intermediates .
  • Temperature Control: Maintain reactions at 0–4°C to suppress epimerization at chiral centers .
  • Work-Up: Purify via column chromatography (silica gel, eluent: EtOAc/hexane gradient) or recrystallization from ethanol/water .

Q. What strategies resolve contradictions between computational predictions and experimental data in structural analysis?

  • Methodological Answer:

  • X-ray Crystallography: Resolve absolute configuration discrepancies by growing single crystals in acetone/water mixtures .
  • Density Functional Theory (DFT): Compare computed 1H^1H-NMR chemical shifts (e.g., using Gaussian 16) with experimental data to validate stereoisomer assignments .
  • Dynamic NMR: Analyze temperature-dependent NMR to detect conformational flexibility in the pyrrolidinone ring .

Q. How does pH influence the stability of this compound in aqueous solutions?

  • Methodological Answer:

  • Buffer Screening: Test stability in buffers (pH 2–12) at 25°C. Monitor degradation via HPLC at 0, 24, and 48 hours.
  • Degradation Pathways: Under acidic conditions (pH < 4), hydrolysis of the amide bond is likely. At pH > 9, oxidation of the pyrrolidinone ring may occur .
  • Stabilizers: Add antioxidants (e.g., ascorbic acid) for long-term storage in neutral buffers .

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